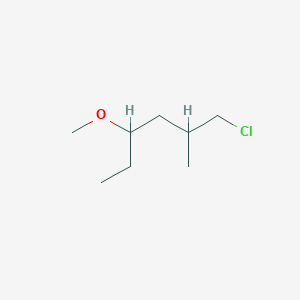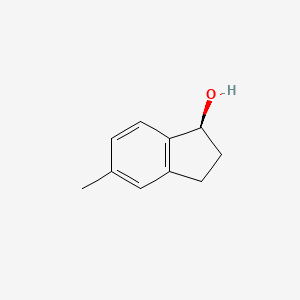![molecular formula C10H11ClFNO3S2 B13204194 2-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride](/img/structure/B13204194.png)
2-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride is a complex organic compound with a unique structure that includes a fluorine atom, a thiolane ring, and a benzenesulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluoro-4-nitrobenzenesulfonyl chloride with thiolane-1,1-dione under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The thiolane ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents such as hydrogen peroxide, and acidic or basic solutions for hydrolysis. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield sulfonamide derivatives, while oxidation reactions produce sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
2-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity can be exploited to modify biological molecules or to create new chemical entities .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.
2-Fluoro-4-nitrobenzenesulfonyl chloride: Precursor in the synthesis of the target compound.
Uniqueness
The uniqueness of 2-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride lies in its combination of a fluorine atom, a thiolane ring, and a sulfonyl chloride group.
Propiedades
Fórmula molecular |
C10H11ClFNO3S2 |
|---|---|
Peso molecular |
311.8 g/mol |
Nombre IUPAC |
2-fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride |
InChI |
InChI=1S/C10H11ClFNO3S2/c11-18(15,16)10-4-3-8(7-9(10)12)13-17(14)5-1-2-6-17/h3-4,7H,1-2,5-6H2 |
Clave InChI |
BQDDOXFLVRCCMN-UHFFFAOYSA-N |
SMILES canónico |
C1CCS(=NC2=CC(=C(C=C2)S(=O)(=O)Cl)F)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


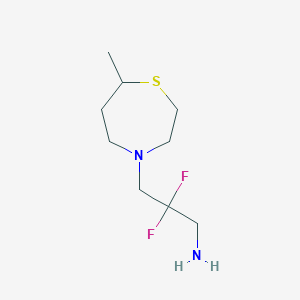


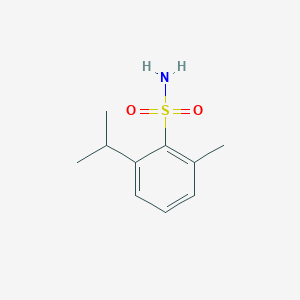
![1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride](/img/structure/B13204121.png)

![2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine](/img/structure/B13204140.png)
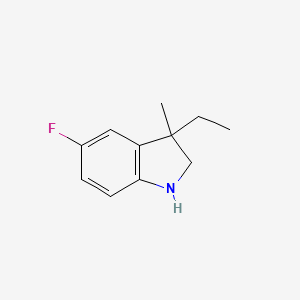
![2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-8-yl}acetyl chloride](/img/structure/B13204149.png)
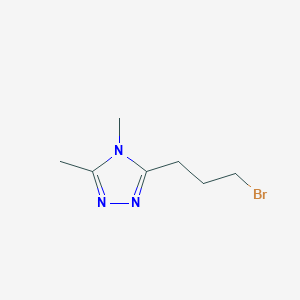
![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde](/img/structure/B13204158.png)
![Propan-2-yl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13204161.png)
